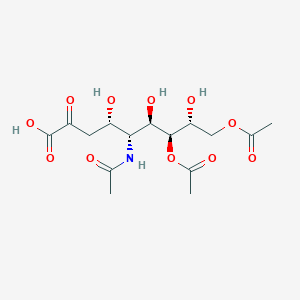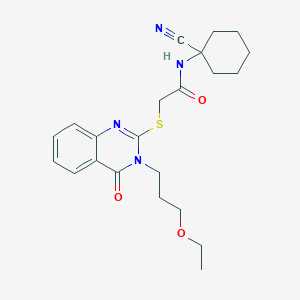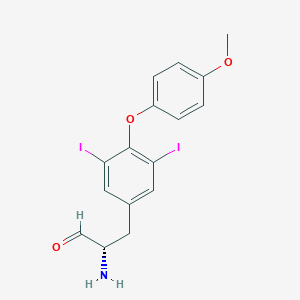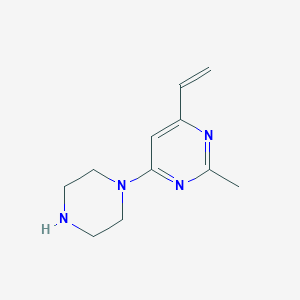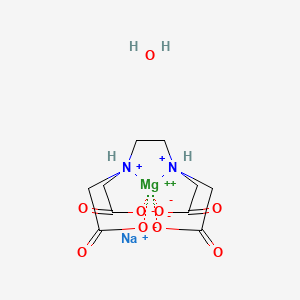
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is widely used as a chelating agent, which means it can bind to metal ions and form stable complexes. It is particularly effective in binding polyvalent cations such as calcium and magnesium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid disodium magnesium salt xhydrate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxides. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often dried and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used in various applications .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions are metal-EDTA complexes. These complexes are highly stable and can be used in various applications, including water treatment, agriculture, and medicine .
Applications De Recherche Scientifique
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule to the metal ion, forming a coordinate bond. The resulting complex is highly stable and prevents the metal ion from participating in other chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but does not contain magnesium.
Ethylenediaminetetraacetic acid calcium disodium salt: Contains calcium instead of magnesium.
Ethylenediaminetetraacetic acid tetrasodium salt: Contains four sodium ions instead of two.
Uniqueness
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate is unique due to its ability to bind both magnesium and other metal ions. This dual functionality makes it particularly useful in applications where the presence of magnesium is beneficial, such as in certain biological and industrial processes .
Propriétés
Formule moléculaire |
C10H16MgN2NaO9+ |
|---|---|
Poids moléculaire |
355.54 g/mol |
Nom IUPAC |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |
Clé InChI |
HQDTWGRTHXJMQG-UHFFFAOYSA-L |
SMILES canonique |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


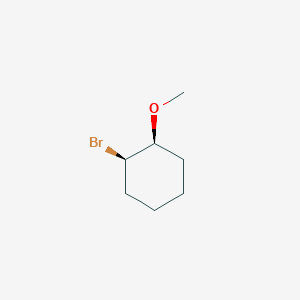

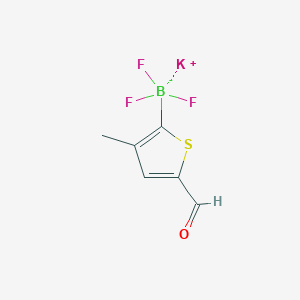
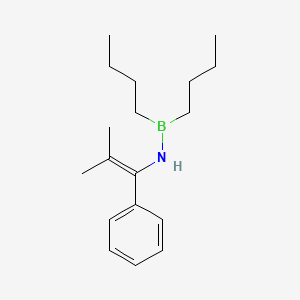



![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
